molecular formula C19H24O3 B14024852 (3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol

(3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol

Cat. No.: B14024852
M. Wt: 300.4 g/mol
InChI Key: GIJBVGHAAVSQGB-RTBURBONSA-N
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Description

(3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol is a compound with the molecular formula C19H24O3 and a molecular weight of 300.39206.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol typically involves the use of specific reagents and conditions to achieve the desired stereochemistry. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of protecting groups, chiral catalysts, and specific solvents to ensure the correct configuration of the compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include continuous flow processes, automated synthesis, and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can produce different alcohol derivatives .

Scientific Research Applications

(3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential effects on various biological pathways and processes.

    Medicine: Investigated for its potential therapeutic effects in treating inflammation, myocardial infarction, and oesophageal cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol involves its interaction with specific molecular targets and pathways. It is known to target genes such as LTA4H, which is associated with inflammation and other diseases. The compound’s effects are mediated through its interaction with these targets, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of both hydroxyl and phenyl groups, which contribute to its unique chemical and biological properties. This compound’s ability to interact with specific molecular targets and pathways makes it a valuable tool in scientific research and industrial applications .

Properties

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

(3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol

InChI

InChI=1S/C19H24O3/c20-17-10-6-16(7-11-17)9-13-19(22)14-18(21)12-8-15-4-2-1-3-5-15/h1-7,10-11,18-22H,8-9,12-14H2/t18-,19-/m1/s1

InChI Key

GIJBVGHAAVSQGB-RTBURBONSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC[C@H](C[C@@H](CCC2=CC=C(C=C2)O)O)O

Canonical SMILES

C1=CC=C(C=C1)CCC(CC(CCC2=CC=C(C=C2)O)O)O

Origin of Product

United States

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